[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine
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Overview
Description
[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine: is a chemical compound with the molecular formula C₁₃H₂₀N₂ It is a pyrrolidine derivative, characterized by the presence of a phenylethyl group attached to the pyrrolidine ring
Scientific Research Applications
Chemistry: : In chemistry, [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: : The compound is studied for its potential biological activities, including its interactions with various biological targets. It is often used in the development of new pharmaceuticals and as a tool in biochemical research .
Medicine: : In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: : Industrial applications of this compound include its use in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine with phenylethylamine under specific conditions. One common method includes the use of a reductive amination process, where the pyrrolidine is reacted with phenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often result in the formation of corresponding ketones or carboxylic acids.
Reduction: : The compound can also be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: : Nucleophilic substitution reactions are common for this compound, where the amine group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Conditions: Room temperature to reflux, depending on the specific reaction
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Halides, alkoxides
Mechanism of Action
The mechanism of action of [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- N-Methylpyrrolidine
- Phenylethylamine
- Pyrrolidine
Comparison
- N-Methylpyrrolidine : Unlike [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine, N-Methylpyrrolidine lacks the phenylethyl group, which significantly alters its chemical properties and potential applications.
- Phenylethylamine : This compound shares the phenylethyl group but lacks the pyrrolidine ring, resulting in different biological activities and uses.
- Pyrrolidine : Pyrrolidine itself is a simpler structure without the phenylethyl group, making it less versatile in certain chemical reactions and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[1-(2-phenylethyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-13-7-9-15(11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBXXSVOVHAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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